molecular formula C22H23FN2O3 B11357000 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one

Cat. No.: B11357000
M. Wt: 382.4 g/mol
InChI Key: PYNHZVONYGRRDQ-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one typically involves multiple steps, including the formation of the benzoxazole ring, the piperidine ring, and the attachment of the fluorophenoxy group. Common synthetic routes may involve:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through other cyclization reactions involving amines and aldehydes.

    Attachment of Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)butan-1-one

InChI

InChI=1S/C22H23FN2O3/c1-2-18(27-19-9-5-3-7-16(19)23)22(26)25-13-11-15(12-14-25)21-24-17-8-4-6-10-20(17)28-21/h3-10,15,18H,2,11-14H2,1H3

InChI Key

PYNHZVONYGRRDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4F

Origin of Product

United States

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